molecular formula C7H9BrN2O B164931 2-Bromo-6-methoxy-4-methylpyridin-3-amine CAS No. 135795-51-6

2-Bromo-6-methoxy-4-methylpyridin-3-amine

Cat. No. B164931
Key on ui cas rn: 135795-51-6
M. Wt: 217.06 g/mol
InChI Key: VNJPRLODJVTPCJ-UHFFFAOYSA-N
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Patent
US05620974

Procedure details

Bromine (4.8 g) was added in one portion to a mixture of 5-amino-2-methoxy-4-methylpyridine (3.9 g) in acetic acid (25 ml) and sodium acetate (4.0 g). The resulting mixture was stirred for 20 min. and then added to a solution of sodium hydroxide (15 g) in water (200 ml). The product was extracted with chloroform, dried (anhydrous magnesium sulfate), concentrated, and purified on a silica gel column (methylene chloride/ethyl acetate, 19:1→4:1) to give 4.5 g of the title compound, suitable for use in the next reaction.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[C:5]([CH3:12])=[CH:6][C:7]([O:10][CH3:11])=[N:8][CH:9]=1.[OH-].[Na+]>C(O)(=O)C.C([O-])(=O)C.[Na+].O>[NH2:3][C:4]1[C:9]([Br:1])=[N:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[CH3:12] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
3.9 g
Type
reactant
Smiles
NC=1C(=CC(=NC1)OC)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 g
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column (methylene chloride/ethyl acetate, 19:1→4:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C(=NC(=CC1C)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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